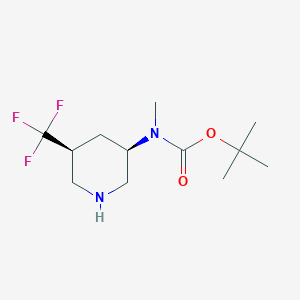
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features a methylsulfanyl group and a branched alkyl chain, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline typically involves the following steps:
Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution using a suitable thiol and a halogenated precursor.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow reactors can be employed to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Functionalized Anilines: From substitution reactions on the benzene ring.
科学的研究の応用
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline can be used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group can influence its binding affinity and specificity, affecting the pathways involved in its biological activity.
類似化合物との比較
Similar Compounds
N-(2-Methylpentan-3-yl)aniline: Lacks the methylsulfanyl group, which can alter its reactivity and applications.
4-(Methylsulfanyl)aniline: Lacks the branched alkyl chain, affecting its solubility and chemical behavior.
N-(2-Methylpentan-3-yl)-4-methoxyaniline: Contains a methoxy group instead of a methylsulfanyl group, leading to different chemical properties.
Uniqueness
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline is unique due to the combination of the branched alkyl chain and the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H21NS |
|---|---|
分子量 |
223.38 g/mol |
IUPAC名 |
N-(2-methylpentan-3-yl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-5-13(10(2)3)14-11-6-8-12(15-4)9-7-11/h6-10,13-14H,5H2,1-4H3 |
InChIキー |
PLDBUIGIXFJMIW-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)C)NC1=CC=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


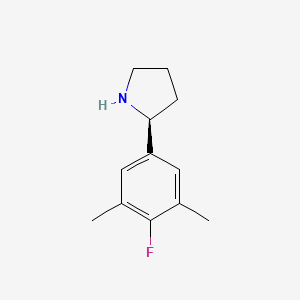

![tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)
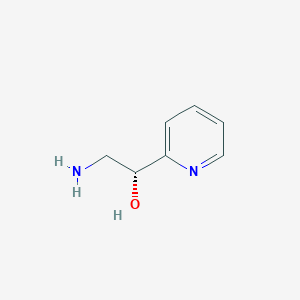

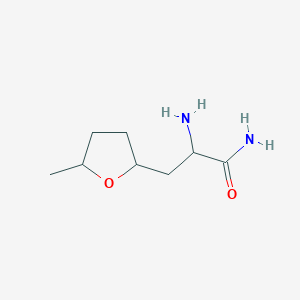
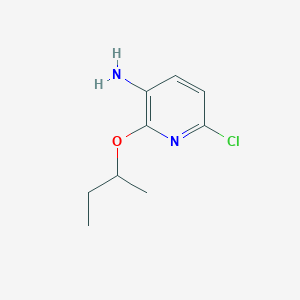

![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)


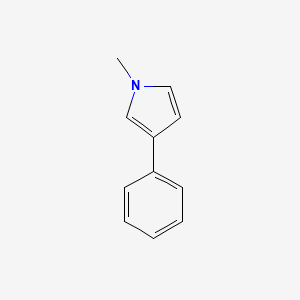
![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
